

# Technical Guide: Spectroscopic and Synthetic Profile of Oxazolidine-2,4-dithione

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## Compound of Interest

Compound Name: Oxazolidine-2,4-dithione

Cat. No.: B15242268

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for **oxazolidine-2,4-dithione** is not readily available in the reviewed literature. The data presented in this guide is predicted based on the analysis of structurally related compounds and known spectroscopic trends for relevant functional groups.

## Introduction

**Oxazolidine-2,4-dithione** is a sulfur analog of oxazolidine-2,4-dione, a core scaffold in various biologically active compounds. The replacement of carbonyl oxygen atoms with sulfur is a common strategy in medicinal chemistry to modulate the physicochemical properties, metabolic stability, and biological activity of a molecule. This guide provides a predicted spectroscopic profile (NMR, IR, Mass Spectrometry) for **oxazolidine-2,4-dithione** and a plausible synthetic protocol, offering a foundational resource for researchers interested in this and related heterocyclic systems.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **oxazolidine-2,4-dithione**. These predictions are derived from the known spectral characteristics of thioamides, dithiocarbonates, and related heterocyclic systems.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-5 (CH <sub>2</sub> )	4.0 - 4.5	Triplet	6-8	The methylene protons adjacent to the oxygen atom are expected to be deshielded.
H-3 (NH)	9.0 - 11.0	Broad Singlet	-	The thioamide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and exchange.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C-5 (CH <sub>2</sub> )	65 - 75	The carbon atom bonded to oxygen is expected in this region.
C-4 (C=S)	190 - 200	The thiocarbonyl carbon of the thioamide moiety is significantly deshielded.
C-2 (C=S)	200 - 210	The dithiocarbonate-like carbon is expected to be even further downfield. <a href="#">[1]</a>

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
N-H Stretch	3100 - 3300	Medium	Broad absorption typical for a secondary thioamide.
C-H Stretch	2850 - 3000	Medium	Aliphatic C-H stretching of the methylene group.
C=S Stretch (Thioamide)	1100 - 1250	Strong	This is a characteristic absorption for the thioamide functional group. <a href="#">[1]</a>
C=S Stretch (Dithiocarbonate)	1000 - 1100	Strong	Characteristic stretching vibration for the dithiocarbonate-like moiety.
C-N Stretch	1300 - 1400	Medium	
C-O Stretch	1000 - 1150	Medium	

Table 4: Predicted Mass Spectrometry Data

Fragment	Predicted m/z	Notes
[M] <sup>+</sup>	133	Molecular ion peak for C <sub>3</sub> H <sub>3</sub> NOS <sub>2</sub> .
[M - H] <sup>+</sup>	132	Loss of a hydrogen radical.
[M - S] <sup>+</sup>	101	Loss of a sulfur atom.
[M - CS] <sup>+</sup>	89	Loss of a carbon monosulfide radical.
[C <sub>2</sub> H <sub>2</sub> NS] <sup>+</sup>	72	Fragmentation of the ring.
[CS <sub>2</sub> ] <sup>+</sup>	76	Signature for carbon disulfide fragment.

## Experimental Protocols

### 3.1. Proposed Synthesis of **Oxazolidine-2,4-dithione**

This proposed synthesis is based on the known reactivity of amino alcohols with carbon disulfide.<sup>[2]</sup>

Reaction Scheme:

Ethanolamine + Carbon Disulfide → **Oxazolidine-2,4-dithione**

Materials and Reagents:

- Ethanolamine
- Carbon disulfide (CS<sub>2</sub>)
- Potassium hydroxide (KOH) or other suitable base
- Ethanol (or another suitable solvent)
- Hydrochloric acid (HCl) for acidification

- Diethyl ether or other extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

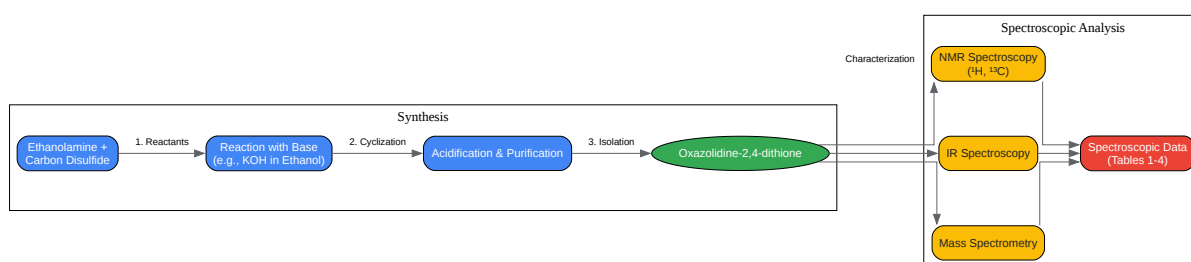
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine (1 equivalent) in ethanol under a nitrogen atmosphere.
- Cool the solution in an ice bath.
- Slowly add a solution of potassium hydroxide (1 equivalent) in ethanol to the flask.
- To the cooled solution, add carbon disulfide (2 equivalents) dropwise with vigorous stirring. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture and remove the solvent under reduced pressure.
- Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
- Filter the crude product, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **oxazolidine-2,4-dithione**.

### 3.2. Spectroscopic Characterization

- NMR Spectroscopy: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Record <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

- IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.
- Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

## Visualization of Experimental Workflow



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## References

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